molecular formula C17H14FN5 B11215147 7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11215147
M. Wt: 307.32 g/mol
InChI Key: CDJGSGUXGIRGKM-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by the presence of a tetrazole ring fused to a pyrimidine ring, with fluorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a diketone under acidic conditions.

    Fusion of Rings: The tetrazole and pyrimidine rings are then fused together through a cyclization reaction, often facilitated by a strong acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: Used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Explored for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Fluorophenyl)-5-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • 7-(3-Fluorophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • 7-(3-Fluorophenyl)-5-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Comparison

  • Substituent Effects : The presence of different substituents (e.g., chloro, methoxy, nitro) on the phenyl rings can significantly alter the compound’s chemical reactivity and biological activity.
  • Unique Properties : 7-(3-Fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is unique due to its specific combination of fluorophenyl and methylphenyl groups, which may confer distinct electronic and steric properties.

Properties

Molecular Formula

C17H14FN5

Molecular Weight

307.32 g/mol

IUPAC Name

7-(3-fluorophenyl)-5-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14FN5/c1-11-5-7-12(8-6-11)15-10-16(13-3-2-4-14(18)9-13)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22)

InChI Key

CDJGSGUXGIRGKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)F

Origin of Product

United States

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